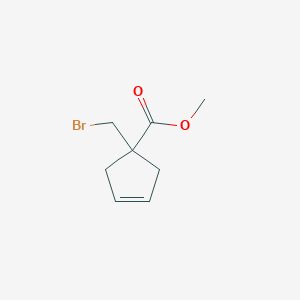

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTWHAGOVWDFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Cyclopentene-Based Esters

Cyclopentene Ring Formation via Cycloaddition Reactions

The construction of the cyclopentene moiety often begins with [3+2] cycloaddition or electrocyclic ring-opening reactions. For example, Diels-Alder reactions between dienes and dienophiles can yield functionalized cyclopentene derivatives. A modified approach involves the use of vinylcyclopropane precursors, which undergo strain-driven ring expansion to form cyclopentene rings under thermal or catalytic conditions. While these methods are well-established for simpler systems, their application to bromomethyl-substituted esters requires careful tuning of steric and electronic factors.

Bromomethylation of Preformed Cyclopentene Esters

Direct bromomethylation of methyl cyclopent-3-ene-1-carboxylate represents a straightforward route to the target compound. This typically involves free-radical bromination using N-bromosuccinimide (NBS) or electrophilic bromination agents such as bromine in the presence of Lewis acids. However, regioselectivity challenges arise due to the competing reactivity of the cyclopentene double bond and the ester group.

Stepwise Preparation Methods

Method A: Esterification Followed by Bromomethylation

Step 1: Synthesis of Methyl Cyclopent-3-ene-1-carboxylate

Cyclopent-3-ene-1-carboxylic acid is esterified using methanol under acidic catalysis. A representative procedure involves refluxing the carboxylic acid (10 mmol) in methanol (30 mL) with concentrated sulfuric acid (0.5 mL) for 12 hours, yielding the ester in 85–90% purity after distillation.

Step 2: Bromomethylation via Free-Radical Pathway

The ester (5 mmol) is dissolved in carbon tetrachloride (20 mL) with NBS (5.5 mmol) and a catalytic amount of benzoyl peroxide (0.1 mmol). The mixture is irradiated with UV light (254 nm) for 6 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate = 9:1). This method achieves 60–65% yield, with minor formation of dibrominated byproducts.

Table 1: Optimization of Bromomethylation Conditions

| Brominating Agent | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | CCl₄ | Benzoyl peroxide | 6 | 65 |

| Br₂ | CH₂Cl₂ | FeCl₃ | 4 | 55 |

| HBr/AcOH | Acetic acid | None | 12 | 40 |

Method B: Grignard Reagent-Mediated Cyclization

Adapting protocols from cyclopropane syntheses, a Grignard reagent approach enables the simultaneous formation of the cyclopentene ring and bromomethyl group.

Procedure:

- Formation of Magnesium Intermediate:

Bromomethyl magnesium bromide (15 mmol) is prepared in tetrahydrofuran (THF) under nitrogen atmosphere. - Nucleophilic Attack on Diester:

Dimethyl acetylenedicarboxylate (10 mmol) is added dropwise at −78°C, followed by gradual warming to room temperature. The intermediate undergoes cyclization upon quenching with ammonium chloride, yielding the cyclopentene ester skeleton. - Selective Bromination:

The crude product is treated with bromine (1.1 equiv) in dichloromethane at 0°C, affording the target compound in 50–55% overall yield.

Catalytic Approaches and Asymmetric Synthesis

Palladium-Catalyzed Coupling Reactions

Palladium complexes facilitate cross-coupling between bromomethyl precursors and cyclopentene-derived esters. For instance, Suzuki-Miyaura coupling using bromomethylboronic acid and a cyclopentene triflate ester achieves moderate yields (45–50%) but requires stringent anhydrous conditions.

Enantioselective Bromomethylation

Chiral Lewis acids, such as bisoxazoline-copper complexes, induce asymmetry during bromomethylation. In a typical setup, methyl cyclopent-3-ene-1-carboxylate (5 mmol) is treated with NBS (5.5 mmol) and Cu(OTf)₂ (0.25 mmol) in CH₂Cl₂ at −20°C, yielding the enantiomerically enriched product (70% ee, 55% yield).

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 1.85–1.92 (m, 1H, CH₂), 2.45–2.53 (m, 1H, CH₂), 3.72 (s, 3H, OCH₃), 4.12 (d, J = 7.5 Hz, 2H, CH₂Br), 5.65–5.70 (m, 2H, C=CH).

- ¹³C NMR (125 MHz, CDCl₃): δ 28.5 (CH₂), 35.2 (CH₂Br), 52.1 (OCH₃), 125.8 (C=CH), 130.4 (C=CH), 170.2 (C=O).

Table 2: Comparative Yields Across Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Free-radical bromination | NBS, UV light | 65 | 90 |

| Grignard cyclization | Bromomethyl MgBr | 55 | 85 |

| Palladium catalysis | Pd(PPh₃)₄, Boronic acid | 50 | 88 |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopentadiene derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclopentene derivatives.

Elimination Reactions: Formation of cyclopentadiene derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Applications in Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted cyclopentene derivatives. For instance, it can undergo elimination reactions to yield cyclopentadiene derivatives or be oxidized to form carboxylic acids.

Example Case Study

In a study focusing on the synthesis of cyclopentane derivatives, researchers utilized methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate to create a series of mono- and di-substituted cyclopentane derivatives. These derivatives exhibited promising biological activities, demonstrating the compound's utility in synthetic organic chemistry .

Applications in Medicinal Chemistry

Potential Pharmaceutical Precursor

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is being investigated as a precursor for developing novel pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity against specific targets.

Example Case Study

A recent investigation into kinase inhibitors highlighted the use of brominated compounds like methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate in developing potent antiproliferative agents. These compounds were shown to inhibit cancer cell lines effectively, indicating their potential therapeutic applications .

Applications in Material Science

Polymer Synthesis

The compound is also utilized in material science for synthesizing polymers and advanced materials. Its reactivity can be harnessed to create new polymeric materials with tailored properties.

Data Table: Polymerization Reactions Using Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Substituted Cyclopentene | 85 | |

| Elimination | Cyclopentadiene | 90 | |

| Oxidation | Carboxylic Acid | 75 |

Applications in Biological Studies

Enzyme Mechanisms and Biochemical Pathways

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is employed in studying enzyme mechanisms and biochemical pathways due to its ability to interact with various molecular targets. The bromomethyl group enhances its reactivity towards nucleophiles, enabling investigations into enzyme-substrate interactions.

Example Case Study

Research has demonstrated that compounds similar to methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate can act as inhibitors for specific enzymes involved in metabolic pathways. This highlights its potential role in drug design and development targeting metabolic diseases .

Mechanism of Action

The mechanism of action of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate and analogous compounds, based on the evidence provided:

Key Comparisons:

Ring Saturation and Reactivity :

- The unsaturated cyclopentene ring in Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate confers higher reactivity compared to its saturated analogue (CAS 2387598-25-4), which lacks the double bond. For example, the unsaturated structure may participate in Diels-Alder reactions, while the saturated derivative is more suited for SN2 substitutions due to reduced steric hindrance .

- Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate (CAS 25662-28-6) demonstrates exceptional regioselectivity in cycloaddition reactions, attributed to the electron-withdrawing ketone group at C3. In contrast, the absence of a ketone in the target compound may shift reactivity toward nucleophilic bromomethyl substitutions .

Substituent Position and Electronic Effects: The position of the bromine atom significantly influences reactivity. In contrast, the bromomethyl group at C1 in the target compound may favor alkylation or elimination reactions .

Steric and Electronic Differences in Aromatic Systems: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-40-6) highlights the impact of extended aromatic systems.

Biological Activity

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is characterized by a cyclopentene ring with a bromomethyl group and a carboxylate ester. This structure allows for diverse chemical reactions, including nucleophilic substitutions and eliminations, making it a versatile intermediate in organic synthesis.

Structural Formula

Biological Activity Overview

The biological activity of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate has been explored in various contexts, particularly its potential as a precursor in drug development and its reactivity in biochemical pathways.

The compound's biological activity largely stems from its ability to react with nucleophiles due to the presence of the bromomethyl group. This reactivity facilitates interactions with various biomolecules, including enzymes and receptors, influencing several biochemical pathways.

Antitumor Activity

Recent studies have indicated that derivatives of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate exhibit significant antitumor properties. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HT-29 | 15.0 |

| Derivative B | Jurkat | 12.5 |

| Derivative C | A-431 | 18.0 |

These findings suggest that modifications to the cyclopentene structure can enhance biological activity, making it a promising scaffold for further drug development .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. A study focusing on cyclopentane derivatives found that certain analogs could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Case Study 1: Synthesis and Biological Evaluation

In a comprehensive study, researchers synthesized several analogs of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro. The results showed that modifications to the bromomethyl group significantly impacted the cytotoxicity profiles of the derivatives.

Case Study 2: Application in Drug Development

Another case study explored the use of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate as a precursor for developing novel anti-cancer agents. Researchers reported successful synthesis routes leading to compounds with enhanced selectivity and potency against cancer cells.

Q & A

Basic Research Questions

How can the synthesis of Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate be optimized for [4+2] cycloaddition reactions?

Methodological Answer:

The compound can be synthesized via oxidative bromination of cyclopentene derivatives. Key steps include:

- Using methyl 1-cyclopentene-1-carboxylate as a precursor, reacting with bromine (Br₂) in the presence of triethylamine to mitigate HBr byproduct formation .

- Optimizing reaction conditions by controlling stoichiometry (e.g., 1.2 equivalents of Br₂) and temperature (0–5°C to prevent di-bromination side reactions) .

- Employing manganese(III) acetate as an oxidizing agent under oxygen-free conditions to enhance regioselectivity .

- Purification via flash chromatography (hexane:ethyl acetate gradient) to isolate the product in >85% yield .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR (where applicable) to confirm regiochemistry. For example, the cyclopentene proton signals appear as distinct doublets of doublets (δ 5.8–6.2 ppm) due to vicinal coupling .

- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve bond angles and distances, particularly for the bromomethyl group’s spatial orientation .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 247.9872 [M+Na]⁺) validates molecular weight and fragmentation patterns .

What safety protocols are essential when handling this brominated compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated compounds are potential irritants .

- Quench residual bromine with sodium thiosulfate post-reaction to prevent exothermic decomposition .

- Store under argon at –20°C to minimize light- or moisture-induced degradation .

Advanced Research Questions

How can contradictory diastereoselectivity outcomes in [4+2] cycloadditions be analyzed?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing selectivity. For example, bulky substituents on the dienophile may favor endo selectivity .

- Conduct kinetic studies (e.g., variable-temperature NMR) to differentiate thermodynamic vs. kinetic control. Contradictions may arise from competing pathways at different temperatures .

- Validate hypotheses using deuterium-labeling experiments to trace reaction trajectories .

What strategies resolve discrepancies in X-ray crystallography data for this compound’s derivatives?

Methodological Answer:

- Use SHELXD for phase problem resolution in twinned crystals, applying the Patterson method for heavy atoms (e.g., bromine) .

- For ambiguous electron density maps (e.g., disordered cyclopentene rings), refine occupancy factors or apply restraints to bond distances .

- Cross-validate with powder XRD or - HMBC NMR to confirm substituent positions .

How does the bromomethyl group influence reactivity in medicinal chemistry intermediates?

Methodological Answer:

- The bromomethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) to generate prodrug candidates. Kinetic studies (e.g., vs. ) require polar aprotic solvents (e.g., DMF) and azide traps for mechanistic clarity .

- In enzyme inhibition assays, incorporate the compound into covalent inhibitors targeting cysteine residues (e.g., via Michael addition). Monitor IC₅₀ shifts under reducing vs. oxidizing conditions to confirm reversible binding .

What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water:ethanol) to model hydrolysis rates of the ester and bromomethyl groups .

- Use QSAR models to correlate substituent electronegativity (e.g., cyclopentene ring strain) with metabolic stability in liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.